Cas no 710348-89-3 (8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one)

8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one 化学的及び物理的性質
名前と識別子
-
- 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
- 5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-one,8-fluoro-10,11-dihydro-
- 8-FLUORO-10,11-DIHYDRO-BENZO[4,5]CYCLOHEPTA[1,2-B]PYRIDIN-5-ONE,
- 8-fluoro-5,6-dihydrobenzo[3,4]cyclohepta[1,3-b]pyridin-11-one
- 8-Fluoro-10,11-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-5-one
- 8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
- SCHEMBL4041628
- AS-47204
- F12611
- PVYLZBOCBZTZDG-UHFFFAOYSA-N
- 710348-89-3
- FT-0648063
- 2-[[4-[(2-cyano-3-nitrophenyl)azo]-2-chlorophenyl](2-acetoxyethyl)amino]ethylacetate
- DTXSID30657884
- MFCD04114393
- AKOS022174674
- 13-fluoro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- CS-0342365
- J-519431
- AB18214
- 8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one
-
- MDL: MFCD04114393
- インチ: InChI=1S/C14H10FNO/c15-10-4-5-11-9(8-10)3-6-13-12(14(11)17)2-1-7-16-13/h1-2,4-5,7-8H,3,6H2
- InChIKey: PVYLZBOCBZTZDG-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(CCC3=CC(=CC=C3C2=O)F)N=C1
計算された属性
- せいみつぶんしりょう: 227.07500
- どういたいしつりょう: 227.075
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30A^2
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 29.96000
- LogP: 2.55030
8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one セキュリティ情報
8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0053-250mg |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 98% | 250mg |
¥2841.78 | 2025-01-21 | |
abcr | AB462788-1 g |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one; . |
710348-89-3 | 1g |
€1,096.90 | 2023-07-18 | ||
eNovation Chemicals LLC | D966904-100mg |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | D966904-1g |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0053-1g |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 98% | 1g |
8463.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0053-250mg |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 98% | 250mg |
2756.14CNY | 2021-05-08 | |
Alichem | A029191616-1g |
8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 95% | 1g |
$465.43 | 2023-09-01 | |
abcr | AB462788-100mg |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one; . |
710348-89-3 | 100mg |
€329.80 | 2025-02-13 | ||
abcr | AB462788-250mg |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one; . |
710348-89-3 | 250mg |
€568.60 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413035-1g |
8-Fluoro-10,11-dihydro-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one |
710348-89-3 | 98% | 1g |
¥11315.00 | 2024-05-02 |
8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-one 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
8-Fluoro-10,11-dihydro-benzo4,5cyclohepta1,2-bpyridin-5-oneに関する追加情報
Introduction to 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one (CAS No. 710348-89-3)
8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No. 710348-89-3), belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of a fluorine atom at the 8-position and the fused bicyclic system contribute to its distinct chemical and pharmacological characteristics, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one features a benzo[cycloheptadiene] core linked to a pyridine ring, with the fluorine substituent positioned strategically to influence both electronic and steric properties. This arrangement suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. The compound’s three-dimensional configuration is likely to play a pivotal role in determining its binding affinity and selectivity, aspects that are meticulously evaluated during drug discovery processes.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The incorporation of fluorine into pharmaceutical molecules often leads to increased lipophilicity and better cell membrane penetration, which are desirable traits for many drug candidates. The specific fluorine substitution pattern in 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one may confer additional advantages in terms of pharmacokinetic behavior, potentially making it a valuable scaffold for designing next-generation therapeutics.
Current research in the field of heterocyclic chemistry has demonstrated that modifications within the benzo[cycloheptadiene] scaffold can lead to compounds with diverse biological activities. For instance, related structures have been investigated for their potential roles in modulating central nervous system (CNS) function, inflammation, and cancer pathways. The pyridine moiety in 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one further extends its pharmacological potential by providing a site for hydrogen bonding interactions with biological targets. Such interactions are crucial for achieving high affinity and specificity in drug design.
The synthesis of 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one presents both challenges and opportunities for synthetic chemists. The construction of the fused bicyclic system requires careful consideration of reaction pathways to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated couplings, have been employed to streamline the synthesis process. These approaches not only enhance efficiency but also allow for modular modifications at different positions within the molecule.
One of the most compelling aspects of 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one is its potential as a lead compound for drug development. Preliminary studies have suggested that derivatives of this molecule may exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. The fluorine atom’s electronic effects can fine-tune the compound’s reactivity and binding properties, enabling researchers to tailor its pharmacological profile to specific therapeutic needs.
The integration of computational chemistry techniques has accelerated the evaluation of 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one as a drug candidate. Molecular modeling studies have been instrumental in predicting binding modes and identifying key interactions with potential target proteins. These virtual screening approaches complement experimental efforts by providing rapid assessments of molecular fitness prior to costly wet-lab synthesis and testing. Such interdisciplinary strategies are becoming increasingly indispensable in modern drug discovery pipelines.
Future directions in the study of 8-Fluoro-10,11-dihydro-benzo[4,5c]cyclohepta[1,2-bpyridin-5-one may include exploring its analogs with modified substitution patterns or exploring different heterocyclic cores. By leveraging structure-based design principles and high-throughput screening technologies, researchers aim to uncover novel derivatives with enhanced potency and reduced side effects. The ultimate goal is to translate these findings into clinical applications that benefit patients worldwide.
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